Zelavespib monohydrochloride

Epichaperome Target residence time Tumor selectivity

Zelavespib monohydrochloride (PU-H71 HCl, CAS 2095432-24-7) is a fully synthetic, purine-scaffold inhibitor of heat shock protein 90 (Hsp90) that preferentially targets the epichaperome fraction enriched in cancer cells. Unlike traditional ATP-competitive Hsp90 inhibitors that bind broadly to chaperone pools in both malignant and normal tissues, zelavespib selectively engages Hsp90 when it is assembled into epichaperome complexes—pathologic scaffolding networks that rewire protein–protein interactions in disease states.

Molecular Formula C18H22ClIN6O2S
Molecular Weight 548.8 g/mol
CAS No. 2095432-24-7
Cat. No. B12436123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZelavespib monohydrochloride
CAS2095432-24-7
Molecular FormulaC18H22ClIN6O2S
Molecular Weight548.8 g/mol
Structural Identifiers
SMILESCC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl
InChIInChI=1S/C18H21IN6O2S.ClH/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H
InChIKeyHUAKDRZHOBLKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zelavespib Monohydrochloride (PU-H71 HCl): A Purine-Scaffold Epichaperome Inhibitor with Tumor-Selective Pharmacology


Zelavespib monohydrochloride (PU-H71 HCl, CAS 2095432-24-7) is a fully synthetic, purine-scaffold inhibitor of heat shock protein 90 (Hsp90) that preferentially targets the epichaperome fraction enriched in cancer cells [1]. Unlike traditional ATP-competitive Hsp90 inhibitors that bind broadly to chaperone pools in both malignant and normal tissues, zelavespib selectively engages Hsp90 when it is assembled into epichaperome complexes—pathologic scaffolding networks that rewire protein–protein interactions in disease states [2]. The compound is currently under clinical investigation in both intravenous and oral formulations for solid tumors, lymphoma, and myeloproliferative neoplasms [3].

Why Generic Hsp90 Inhibitor Substitution Is Not Equivalent to Procuring Zelavespib Monohydrochloride


Hsp90 inhibitors are a chemically and pharmacologically heterogeneous class; simply selecting a compound with a low-nanomolar IC50 against Hsp90 does not predict clinical or experimental equivalence [1]. Zelavespib (PU-H71) differs from other clinical-stage Hsp90 inhibitors such as ganetespib (STA-9090), luminespib (AUY922), or the geldanamycin family (17-AAG, 17-DMAG) in at least three critical dimensions: (i) it selectively binds the epichaperome fraction of Hsp90 rather than bulk chaperone pools, conferring tumor-selective pharmacology with minimal non-diseased tissue retention [2]; (ii) it exhibits a distinct resistance profile—cancer cells resistant to ganetespib and luminespib do not show cross-resistance to zelavespib [3]; and (iii) its extended target residence time (days) persists long after plasma clearance, a property not shared by rapidly reversible ATP-pocket binders [2]. These differentiated features mean that substitution with a generic Hsp90 inhibitor will alter target engagement selectivity, resistance susceptibility, and pharmacodynamic duration, with material consequences for experimental reproducibility and therapeutic outcome.

Quantitative Differentiation Evidence for Zelavespib Monohydrochloride vs. Comparator Hsp90 Inhibitors


Tumor-Selective Epichaperome Binding and Extended Target Residence Time vs. ATP-Competitive Hsp90 Inhibitors

Zelavespib preferentially binds to Hsp90 when it is incorporated into epichaperome complexes—assemblies enriched in cancer cells but scarce in normal tissues. In biodistribution studies using [124I]-PU-H71 in tumor-bearing mice, the tumor-to-blood and tumor-to-muscle ratios exceeded 50 at 24 hours post-injection, indicating profound tumor-selective accumulation [1]. By contrast, ATP-competitive Hsp90 inhibitors such as luminespib (AUY922) bind similarly to Hsp90 in both cancer and normal cells and produce comparable pharmacodynamic effects in both cell types, demonstrating a lack of tumor selectivity [2]. Furthermore, zelavespib's residence time in tumors is dictated by epichaperome disassembly kinetics rather than drug-target unbinding kinetics, resulting in target engagement that persists for days despite rapid plasma clearance (terminal half-life of 8.4 ± 3.6 h in humans) [3]. This extended on-target residence time is not observed with rapidly reversible ATP-pocket inhibitors such as ganetespib or luminespib, which require sustained plasma exposure to maintain target inhibition.

Epichaperome Target residence time Tumor selectivity Hsp90 Pharmacokinetics

Divergent Resistance Profile: No Cross-Resistance with Ganetespib and Luminespib in Colon Cancer Models

In a systematic screen of colon cancer cell lines, the ganetespib-resistant lines SW1463 and HT29 were found to be cross-resistant to the structurally distinct resorcinol-containing Hsp90 inhibitor NVP-AUY922 (luminespib), but remained sensitive to zelavespib (PU-H71) [1]. This indicates that the resistance mechanisms selected by chronic ganetespib exposure—likely involving UGT1A-mediated glucuronidation and drug efflux—do not impair zelavespib activity, consistent with its distinct chemical scaffold and epichaperome-selective binding mode [2]. In complementary findings, acquired PU-H71 resistance in KRAS-mutant cancer cell lines was associated with HSP90α Y142N mutation or ABCB1 overexpression, mechanisms that are distinct from those mediating ganetespib resistance [3]. The lack of cross-resistance between these inhibitor classes provides a scientific rationale for selecting zelavespib in experimental systems where ganetespib or luminespib resistance has emerged.

Drug resistance Hsp90 inhibitors Cross-resistance Colon cancer PU-H71

Cancer-Specific Radiosensitization for Carbon-Ion Beam Therapy: Enhancement Ratios Quantified

Zelavespib (PU-H71) is one of the very few Hsp90 inhibitors evaluated as a radiosensitizer specifically for carbon-ion beam therapy (CIRT). In a comparative study using the murine osteosarcoma LM8 cell line and normal human fibroblast AG01522 cells, zelavespib significantly sensitized LM8 cells to X-ray, 14 keV/µm C-ion, and 50 keV/µm C-ion irradiation with enhancement ratios at 10% survival (E.R.10) of 1.29 ± 0.04, 1.43 ± 0.05, and 1.32 ± 0.05, respectively [1]. Critically, only minimal sensitization was observed in normal AG01522 fibroblasts, demonstrating a cancer-cell-selective radiosensitizing effect. By contrast, other Hsp90 inhibitors such as 17-AAG and ganetespib have been studied almost exclusively in the context of low-LET X-ray radiation; their radiosensitizing potential for CIRT remains uncharacterized [2]. The mechanism involves zelavespib-mediated suppression of Rad51 and Ku70 protein expression, impairing both homologous recombination and non-homologous end-joining DNA double-strand break repair pathways [1].

Radiosensitization Carbon-ion radiotherapy Hsp90 inhibitor DNA repair PU-H71

Oral Formulation in Myelofibrosis: Clinical Differentiation as an Add-on to Ruxolitinib

Zelavespib is the only epichaperome-targeted Hsp90 inhibitor to have entered clinical evaluation as an oral formulation in combination with ruxolitinib for patients with relapsed/refractory myelofibrosis (MF) [1]. In a Phase 1 dose-escalation study (NCT03935555), oral zelavespib (150–1050 mg QD) added to background ruxolitinib established safety, maximum tolerated dose, and preliminary efficacy, with the mechanism linked to disruption of JAK2 protein stability and dose-dependent inhibition of cell growth and signaling in MPN models [2]. No other Hsp90 inhibitor (ganetespib, luminespib, or geldanamycin derivatives) has received clinical investigation as an oral add-on to JAK2 inhibitors in MF. IV monotherapy with zelavespib in a prior advanced-malignancy trial had demonstrated clinical activity specifically in MF patients, providing the efficacy signal that motivated this combination study [2]. The oral formulation enables chronic daily dosing, which aligns with the palliative, long-term treatment paradigm of MF, whereas intravenous Hsp90 inhibitors are limited to intermittent clinic-based administration schedules.

Myelofibrosis Epichaperome inhibitor JAK2 Ruxolitinib combination Oral zelavespib

Dual Inhibition of Cytosolic HSP90A and ER gp96 (HSP90B1): Broader Chaperone Coverage vs. Geldanamycin Analogues

Zelavespib inhibits both cytosolic HSP90A and the endoplasmic reticulum paralogue gp96 (HSP90B1), distinguishing it from geldanamycin analogues (17-AAG, 17-DMAG) whose activity is predominantly directed at the cytosolic HSP90 pool [1]. In multiple myeloma cells, stable shRNA-mediated gp96 knockdown conferred resistance not only to zelavespib but also to 17-AAG and 17-DMAG, confirming that gp96 inhibition is a shared but mechanistically underappreciated component of these agents' activity [1]. Notably, gp96-knockdown cells paradoxically showed increased sensitivity to conventional anti-myeloma drugs (corticosteroids, bortezomib), indicating that the gp96 contribution to HSP90 inhibitor efficacy is pathway-specific [1]. Zelavespib further activates the unfolded protein response (UPR) in myeloma cells, as evidenced by XBP-1 splicing, and induces caspase-dependent apoptosis in both drug-sensitive and drug-resistant myeloma cell lines [1]. The dual cytosolic/ER chaperone targeting profile of zelavespib provides a mechanistic rationale for its activity in malignancies with high secretory protein burden, such as multiple myeloma, where ER stress modulation is particularly consequential.

gp96 HSP90B1 Multiple myeloma Unfolded protein response PU-H71

Absence of Organ Toxicity vs. Geldanamycin-Class Hepatotoxicity in Preclinical Models

The geldanamycin family of Hsp90 inhibitors (17-AAG, 17-DMAG) carries a benzoquinone moiety that produces dose-limiting hepatotoxicity, which has persisted despite extensive chemical modification efforts and has contributed to the discontinuation of multiple clinical programs [1]. Zelavespib, built on a fully synthetic purine scaffold that lacks the benzoquinone ring, showed no signs of organ toxicity in preclinical biodistribution and toxicology studies, with preferential tumor accumulation and rapid clearance from normal tissues [2]. In the first-in-human Phase I trial, zelavespib was well tolerated at doses up to 470 mg/m2, with Grade 2–3 adverse events observed but no dose-limiting toxicities identified; the maximum tolerated dose was not reached [3]. In contrast, 17-AAG has a maximum tolerated dose of approximately 40–60 mg/m2 in clinical studies, with hepatotoxicity being a primary dose-limiting toxicity [1]. This favorable toxicity profile enables higher dosing and chronic administration schedules with zelavespib, including its oral formulation.

Hepatotoxicity Safety Geldanamycin Benzoquinone PU-H71

Recommended Research and Industrial Application Scenarios for Zelavespib Monohydrochloride Based on Verified Differentiation Evidence


In Vivo Tumor Xenograft Studies Requiring Tumor-Selective Pharmacology with Extended Target Engagement

Investigators conducting murine xenograft or patient-derived xenograft (PDX) models of solid tumors or lymphoma should prioritize zelavespib when the experimental goal is to achieve sustained Hsp90 inhibition selectively within tumor tissue while minimizing normal tissue toxicity. The compound's tumor-to-blood and tumor-to-muscle ratios exceeding 50 at 24 hours post-injection [1], combined with target engagement persisting for days after plasma clearance [2], enable less frequent dosing schedules (e.g., 3×/week) while maintaining pharmacodynamic efficacy. This profile is particularly advantageous for long-duration efficacy studies (4–8 weeks) where cumulative toxicity from non-selective Hsp90 inhibitors would compromise data interpretability. The demonstrated 96% tumor growth inhibition accompanied by 60% reduction in proliferation and 85% decline in activated Akt in TNBC xenografts [3] provides a validated dosing benchmark for replication.

Investigation of Hsp90 Inhibitor Resistance Mechanisms Using Cross-Resistant and Sensitive Paired Cell Models

For groups studying acquired resistance to Hsp90-targeted therapy, zelavespib is the compound of choice for generating and characterizing resistance models that are mechanistically distinct from those selected by resorcinol-containing inhibitors (ganetespib, luminespib). The documented lack of cross-resistance—where ganetespib-resistant SW1463 and HT29 colon cancer cells remain sensitive to zelavespib [4]—enables systematic comparison of resistance mechanisms selected by different Hsp90 pharmacophores. This is essential for drug-discovery programs aiming to develop next-generation inhibitors that overcome specific resistance liabilities. The characterized PU-H71 resistance mechanisms (HSP90α Y142N mutation, ABCB1 overexpression) [4] provide validated molecular endpoints for such studies.

Carbon-Ion Radiotherapy Combination Studies in Osteosarcoma or Radioresistant Tumor Models

Zelavespib is the only Hsp90 inhibitor with published quantitative radiosensitization data for carbon-ion beam therapy, making it the necessary choice for investigators exploring CIRT combination strategies. The enhancement ratios at 10% survival of 1.29 ± 0.04 (X-ray) and 1.43 ± 0.05 (14 keV/µm C-ion) in LM8 osteosarcoma cells [5] provide validated starting points for in vitro experimental design (drug concentrations, radiation doses, timing). The cancer-cell-selective nature of the sensitization—minimal effect in normal AG01522 fibroblasts—enables the study of tumor-specific radiosensitization mechanisms (Rad51 and Ku70 suppression) without confounding normal tissue toxicity [5]. This scenario is directly applicable to translational research in particle therapy centers.

In Vivo Myeloproliferative Neoplasm Models Investigating JAK2 Stability and Combination Therapy with Ruxolitinib

Researchers using JAK2V617F-driven MPN or MF mouse models should select zelavespib when the objective is to disrupt JAK2 oncoprotein stability through epichaperome inhibition rather than direct kinase inhibition. The compound's demonstrated dose-dependent inhibition of JAK2 signaling and cell growth in MPN models [6], combined with clinical validation of the oral zelavespib-plus-ruxolitinib combination in relapsed MF patients [6], provides a translational rationale unavailable for any other Hsp90 inhibitor in this indication. The oral bioavailability of zelavespib facilitates daily oral gavage dosing schedules that align with chronic disease modeling (weeks to months), whereas intravenous Hsp90 inhibitors require repeated injections that are impractical for extended MPN studies.

Quote Request

Request a Quote for Zelavespib monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.